molecular formula C10H9F3O2S B8339347 Ethyl-o-(trifluoromethylthio)benzoate

Ethyl-o-(trifluoromethylthio)benzoate

Cat. No. B8339347
M. Wt: 250.24 g/mol
InChI Key: ZFMBLSZOEIRFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04020169

Procedure details

A solution of 5.0 g. of ethyl-o-(trifluoromethylthio)benzoate, 30 ml. of ethanol and 20 ml. of 10% sodium hydroxide was refluxed for 1.5 hrs. After cooling, the solution was acidified with 6N hydrochloric acid. The product was collected by filtration, dried, and recrystallized from a mixture of 60% hexane-40% benzene to give o-(trifluoromethylthio)benzoic acid, m.p. 119°-121° .
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:16])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[S:11][C:12]([F:15])([F:14])[F:13])C.[OH-].[Na+].Cl>C(O)C>[F:14][C:12]([F:13])([F:15])[S:11][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[C:4]([OH:16])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C1=C(C=CC=C1)SC(F)(F)F)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of 60% hexane-40% benzene

Outcomes

Product
Name
Type
product
Smiles
FC(SC1=C(C(=O)O)C=CC=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.